Butanimidamide, N-hydroxy-N'-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanimidamide, N-hydroxy-N’-propyl- is an organic compound with the molecular formula C4H10N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanimidamide, N-hydroxy-N’-propyl- typically involves the reaction of butanamide with hydroxylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Butanimidamide, N-hydroxy-N’-propyl- can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanimidamide, N-hydroxy-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Production of primary amines.
Substitution: Generation of substituted amides and other derivatives.
Scientific Research Applications
Butanimidamide, N-hydroxy-N’-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanimidamide, N-hydroxy-N’-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Butyramide: Similar in structure but lacks the hydroxyl and propyl groups.
Acetamide: A smaller amide with different chemical properties.
Propionamide: Another related compound with a shorter carbon chain.
Uniqueness
Butanimidamide, N-hydroxy-N’-propyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62626-20-4 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-hydroxy-N'-propylbutanimidamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5-7(9-10)8-6-4-2/h10H,3-6H2,1-2H3,(H,8,9) |
InChI Key |
MWCKPQNLEODXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCCC)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.